
4-(2-Bromoethoxy)-1-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethoxy)-1-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a 2-bromoethoxy group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-1-(trifluoromethyl)piperidine typically involves the reaction of 1-(trifluoromethyl)piperidine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethoxy)-1-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
4-(2-Bromoethoxy)-1-(trifluoromethyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a tool for modifying biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethoxy)-1-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromoethoxy)-2-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
2-(4-(2-Bromoethoxy)phenyl)thiazolidine: Contains a thiazolidine ring and a phenyl group with a 2-bromoethoxy substituent.
4-(2-Bromoethoxy)benzoic acid: Features a benzoic acid moiety with a 2-bromoethoxy group.
Uniqueness
4-(2-Bromoethoxy)-1-(trifluoromethyl)piperidine is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13BrF3NO |
|---|---|
Peso molecular |
276.09 g/mol |
Nombre IUPAC |
4-(2-bromoethoxy)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C8H13BrF3NO/c9-3-6-14-7-1-4-13(5-2-7)8(10,11)12/h7H,1-6H2 |
Clave InChI |
ZDRMRNHAUSJICW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OCCBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


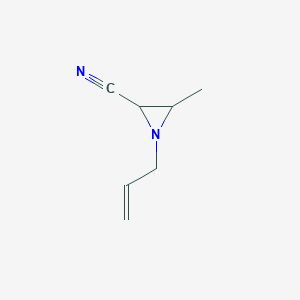
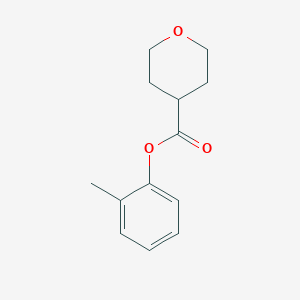
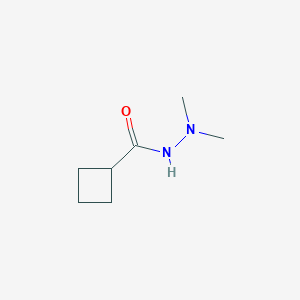
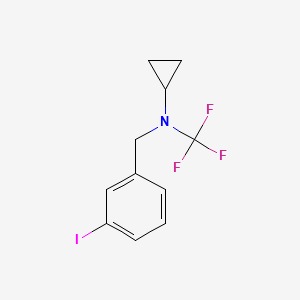
![tert-butyl [1-(1H-benzoimidazol-2-yl)ethyl]carbamate](/img/structure/B13958021.png)
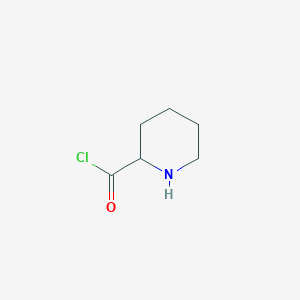
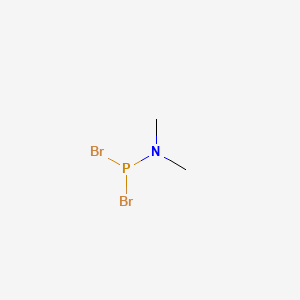
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
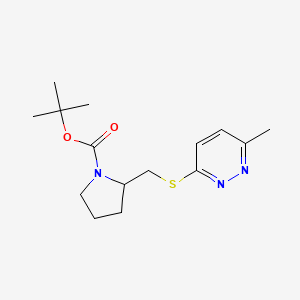

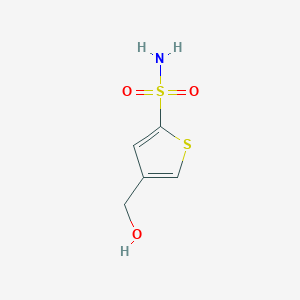
![3-(1-Pyridin-3-yl-1H-[1,2,3]triazol-4-yl)-pyridine](/img/structure/B13958054.png)
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
